
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethoxy group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylacetic acid and trifluoromethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride (NaH) to deprotonate the trifluoromethanol, followed by nucleophilic substitution with 4-bromophenylacetic acid.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a suitable base.
Major Products
Oxidation: Formation of 1-(4-bromophenyl)-2-(trifluoromethoxy)ethanone.
Reduction: Formation of 1-(4-bromophenyl)-2-(trifluoromethoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: Utilized in the development of agrochemicals and specialty chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of key enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)ethanol: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)ethanol: Positional isomer with different physical and chemical characteristics.
1-(4-Bromophenyl)-2-methoxyethanol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the presence of both bromophenyl and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrF3O2 |
|---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(trifluoromethoxy)ethanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |
InChI Key |
FOPKCQKCWNFACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(COC(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



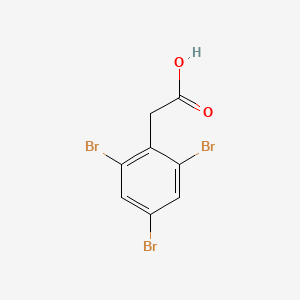



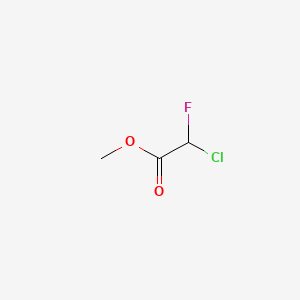
![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)

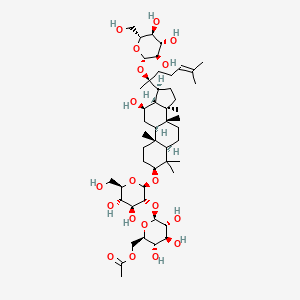
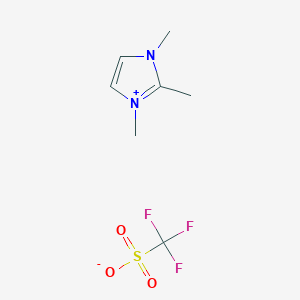

![N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12096432.png)
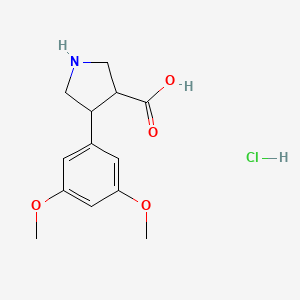
![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)
